1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a pyrazole moiety, which are linked through an ethanone group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of the fluoro-substituted phenyl ring: The fluoro-substituted phenyl ring can be introduced through a nucleophilic aromatic substitution reaction.
Coupling of the pyrazole and phenyl rings: The final step involves the coupling of the pyrazole ring with the fluoro-substituted phenyl ring through an ethanone linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.
Scientific Research Applications
1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-6-(1H-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but lacks the methyl group on the pyrazole ring.
1-(2-Fluoro-6-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one: Similar structure but contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(2-Fluoro-6-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to the presence of both the fluoro-substituted phenyl ring and the methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1183845-87-5 |
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Molecular Formula |
C12H11FN2O |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-[2-fluoro-6-(4-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11FN2O/c1-8-6-14-15(7-8)11-5-3-4-10(13)12(11)9(2)16/h3-7H,1-2H3 |
InChI Key |
ZXDMOORCQXFXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C(=CC=C2)F)C(=O)C |
Origin of Product |
United States |
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